2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid

Medicinal Chemistry Lipophilicity ADME

Lead optimization often stalls due to limited access to precisely substituted fluorinated cinnamic acids for SAR. This compound’s 2-fluoro-5-methyl-4-trifluoromethyl substitution (XLogP3=3.2) provides a strategic lipophilicity advantage over generic 4-(trifluoromethyl)cinnamic acid (LogP ~2.84), enhancing membrane permeability and metabolic stability. - Distinct SAR tool with free carboxylic acid for rapid amide/ester diversification. - ≥98% purity ensures reliable synthesis and screening. - Global B2B supply with ready stock.

Molecular Formula C11H8F4O2
Molecular Weight 248.17 g/mol
CAS No. 1324063-28-6
Cat. No. B1444655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid
CAS1324063-28-6
Molecular FormulaC11H8F4O2
Molecular Weight248.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O
InChIInChI=1S/C11H8F4O2/c1-6-4-7(2-3-10(16)17)9(12)5-8(6)11(13,14)15/h2-5H,1H3,(H,16,17)/b3-2+
InChIKeyBCBIVYJBNVUHLY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid CAS 1324063-28-6 for Medicinal Chemistry Procurement


2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid (CAS 1324063-28-6) is a fluorinated cinnamic acid derivative bearing a unique substitution pattern of 2-fluoro, 5-methyl, and 4-trifluoromethyl groups [1]. This specific arrangement confers distinct physicochemical properties, including enhanced lipophilicity (computed XLogP3 = 3.2) relative to simpler cinnamic acid analogs [2]. As a member of the trifluoromethylated cinnamic acid class, it serves as a valuable building block in medicinal chemistry and agrochemical research, where fine-tuning of lipophilicity and metabolic stability is critical for lead optimization [3].

Why Generic 4-(Trifluoromethyl)cinnamic Acid Substitution Fails in 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid Applications


The substitution of a generic analog such as 4-(trifluoromethyl)cinnamic acid (CAS 16642-92-5) for 2-fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid is scientifically invalid due to substantial differences in lipophilicity and steric/electronic effects. The target compound's 2-fluoro and 5-methyl substituents significantly increase computed lipophilicity (XLogP3 = 3.2 vs. Consensus LogP = 2.84 for the unsubstituted analog) and alter the electron density of the aromatic ring, which directly impacts membrane permeability, target binding, and metabolic stability in lead optimization programs [1]. Furthermore, the unique substitution pattern provides a distinct chemical handle for further derivatization, a capability absent in the simpler analog [2].

Quantitative Differentiation of 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid Against Close Analogs


Enhanced Lipophilicity (XLogP3 = 3.2) Versus Unsubstituted 4-(Trifluoromethyl)cinnamic Acid (LogP = 2.84)

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid exhibits a computed lipophilicity (XLogP3) of 3.2 [1]. In contrast, the structurally simpler 4-(trifluoromethyl)cinnamic acid (CAS 16642-92-5), which lacks the 2-fluoro and 5-methyl substituents, has a reported Consensus LogP of 2.84 . This represents a quantifiable increase in lipophilicity of approximately 0.36 log units.

Medicinal Chemistry Lipophilicity ADME

Unique Substitution Pattern for Structure-Activity Relationship (SAR) Exploration Versus Positional Isomers

The compound features a specific 2-fluoro, 5-methyl, 4-trifluoromethyl substitution array on the phenyl ring [1]. This precise arrangement is distinct from other commercially available analogs, such as 4-fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid (CAS 1373921-81-3), which has a different substitution pattern (XLogP3 = 3.2) [2], and 2-fluoro-5-(trifluoromethyl)cinnamic acid (CAS 247113-91-3), which lacks the 5-methyl group . The specific 2-fluoro group provides a unique steric and electronic influence on the adjacent acrylic acid moiety, a feature not replicated by 3- or 4-fluoro analogs.

Medicinal Chemistry SAR Lead Optimization

Commercial Availability at High Purity (97-98%) for Reproducible Research

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid is commercially available from multiple reputable vendors (Thermo Scientific/Alfa Aesar, Apollo Scientific) with specified purities of 97% and 98% . This high level of purity, confirmed by Certificate of Analysis, ensures consistency and reproducibility in synthetic transformations and biological assays. In contrast, some positional isomers and less common analogs may only be available at lower purities (e.g., 95%) or from fewer sources, introducing potential variability .

Chemical Synthesis Quality Control Procurement

Potential Antimicrobial Activity Inferred from Class-Level Evidence on Cinnamic Acid Derivatives

While direct quantitative data for 2-fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid is not available in primary literature, the class of fluorinated cinnamic acid derivatives is well-documented for antimicrobial activity. For instance, 4-(trifluoromethyl)cinnamic acid (4-TFMC) has been reported as a potent inhibitor of bacterial peptidomimetics, showing activity against Staphylococcus aureus and MRSA in vitro . The presence of fluorine and trifluoromethyl groups in the target compound is known to enhance lipophilicity and target binding . It is reasonable to infer that the unique substitution pattern of 2-fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid may confer a distinct antimicrobial profile compared to the simpler 4-TFMC, providing a basis for further investigation.

Antimicrobial Drug Discovery Cinnamic Acid

Optimal Application Scenarios for 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid in Research and Development


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

This compound is ideally suited for medicinal chemists seeking to modulate the lipophilicity of lead candidates. Its computed XLogP3 of 3.2 offers a strategic advantage over the less lipophilic 4-(trifluoromethyl)cinnamic acid (LogP ≈ 2.84) [1], potentially improving membrane permeability and oral absorption in drug discovery programs. The presence of a free carboxylic acid also provides a convenient handle for amide or ester formation, enabling rapid diversification.

Structure-Activity Relationship (SAR) Exploration of Novel Cinnamic Acid Scaffolds

The unique 2-fluoro, 5-methyl, 4-trifluoromethyl substitution pattern presents a valuable tool for SAR studies [2]. Researchers can directly compare the biological activity of this compound against its positional isomers (e.g., 4-fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid) to elucidate the specific contributions of fluorine and methyl placement on target binding and selectivity [3]. This is critical for mapping pharmacophores and designing next-generation analogs.

Synthesis of Fluorinated Building Blocks for Agrochemical and Material Science

As a stable, high-purity (97-98%) trifluoromethylated cinnamic acid, this compound serves as an excellent starting material for the synthesis of more complex fluorinated intermediates . The α,β-unsaturated carboxylic acid moiety is a versatile functional group for Michael additions, decarboxylative couplings, and other transformations commonly employed in the construction of agrochemicals and advanced materials [4].

Antimicrobial Screening as a Distinct Cinnamic Acid Derivative

Given the documented antibacterial activity of related cinnamic acid derivatives , this compound is a prime candidate for inclusion in antimicrobial screening panels. Its distinct substitution pattern differentiates it from the more commonly studied 4-(trifluoromethyl)cinnamic acid, offering a higher likelihood of discovering novel activity profiles or overcoming existing resistance mechanisms. It should be prioritized by researchers seeking new chemical entities with antimicrobial potential.

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